Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate
Overview
Description
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is a chemical compound with the molecular formula C14H21NO2. It is known for its unique structure, which includes a tert-butyl group, an amino-ethyl group, and a phenyl-acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate typically involves the reaction of tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl-acetate compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl-acetate moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [4-(2-amino-ethyl)-benzoate: Similar structure but lacks the oxalate group.
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate: Similar structure but without the oxalate salt form
Uniqueness
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is unique due to its oxalate salt form, which enhances its solubility and reactivity. This makes it more suitable for certain applications compared to its non-oxalate counterparts .
Properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;3-1(4)2(5)6/h4-7H,8-10,15H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOEEVRFPJUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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